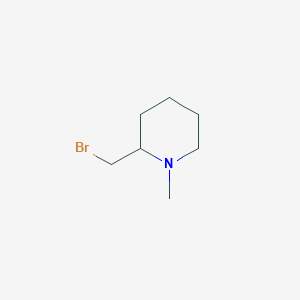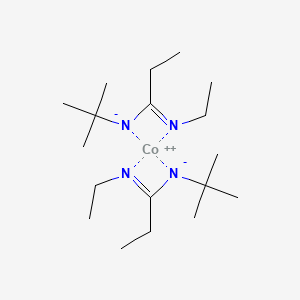
2-hydroxy-N-(3-methylphenyl)acetamide
Overview
Description
“2-hydroxy-N-(3-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . The IUPAC name for this compound is 2-hydroxy-N-(2-methylphenyl)acetamide .
Synthesis Analysis
The synthesis of a similar compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, was achieved using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through the acetylation, esterification, and ester interchange steps . The same method might be applicable to the synthesis of this compound, with the substitution of 3-methylaniline for N-methylaniline.Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11NO2/c1-7-4-2-3-5-8(7)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12) . This indicates that the molecule consists of a central carbon atom bonded to an amide group (NH2), a hydroxyl group (OH), and a 3-methylphenyl group .Scientific Research Applications
Chemoselective Synthesis
2-hydroxy-N-(3-methylphenyl)acetamide serves as an intermediate in the chemoselective synthesis of antimalarial drugs, utilizing immobilized lipase for the acetylation of 2-aminophenol. This process explores various acyl donors and optimizes parameters such as agitation speed, solvent, catalyst loading, and temperature to enhance efficiency and selectivity, demonstrating its importance in drug synthesis and pharmaceutical chemistry (Magadum & Yadav, 2018).
Synthesis and Characterization
The compound has been synthesized through a multi-step process involving N-methylaniline and chloracetyl chloride, showcasing its relevance in organic chemistry and compound development. The synthesis process emphasizes the importance of precise reaction conditions and the use of catalysts for achieving high yields and purity, highlighting its application in chemical synthesis and material science (Zhong-cheng & Wan-yin, 2002).
Comparative Metabolism Study
In the context of environmental health and toxicology, the comparative metabolism of chloroacetamide herbicides, including compounds structurally related to this compound, has been studied in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways, potential toxic effects, and environmental impact of such compounds, contributing to the fields of toxicology and environmental science (Coleman et al., 2000).
Safety and Hazards
While specific safety data for “2-hydroxy-N-(3-methylphenyl)acetamide” is not available, compounds of similar structure have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid ingestion and inhalation .
Mechanism of Action
Mode of Action
It is suggested that it may involve interactions with various proteins or enzymes, leading to changes in cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-hydroxy-N-(3-methylphenyl)acetamide . These factors can include pH, temperature, presence of other molecules, and more.
properties
IUPAC Name |
2-hydroxy-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJFFJNZZVFBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071605.png)
![3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071611.png)
![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)
![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)
![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)
![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)






![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)